

# Quantitative Data: In Vitro Inhibitory Activity of GNE-1858

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Compound of Interest		
Compound Name:	GNE-1858	
Cat. No.:	B8104000	Get Quote

**GNE-1858** demonstrates potent inhibition of wild-type and mutant forms of HPK1. The half-maximal inhibitory concentration (IC50) values are summarized below.

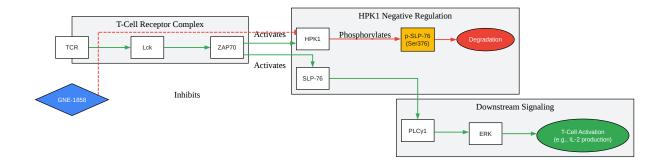
Target	IC50 (nM)
Wild-Type HPK1	1.9
HPK1-TSEE (Active Mimetic Mutant)	1.9
HPK1-SA (Residual Kinase Activity)	4.5

Data sourced from multiple references.[5][6][7][8]

## **Signaling Pathways and Mechanism of Action**

HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited by adaptor proteins and becomes activated.[1] Activated HPK1 then phosphorylates downstream targets, including the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376.[1][2][8] This phosphorylation event leads to the recruitment of the negative regulator 14-3-3, ultimately causing the degradation of SLP-76 and dampening the T-cell activation signal.[1][8] **GNE-1858**, by competitively binding to the ATP pocket of HPK1, blocks this phosphorylation cascade, thus sustaining TCR signaling and enhancing T-cell effector functions.[5][1]





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HPK1 signaling pathway and the inhibitory action of **GNE-1858**.

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving GNE-1858.

## **In Vitro Kinase Assay**

This assay quantifies the ability of GNE-1858 to inhibit the enzymatic activity of HPK1.

### Materials:

- Recombinant human HPK1 enzyme
- Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9]
- Substrate (e.g., a peptide containing the SLP-76 phosphorylation site)
- ATP (radiolabeled [y-33P]ATP or for non-radioactive methods, unlabeled ATP)
- GNE-1858 (serially diluted)



- · 96-well plates
- Plate reader or scintillation counter

#### Procedure:

- Prepare serial dilutions of GNE-1858 in DMSO and then dilute in kinase buffer.
- Add the recombinant HPK1 enzyme to the wells of a 96-well plate.
- Add the GNE-1858 dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at room temperature.
- Terminate the reaction (e.g., by adding a stop solution like EDTA).
- Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity.[10] For non-radioactive assays (e.g., fluorescence-based), measure the signal on a plate reader.
- Plot the percentage of inhibition against the logarithm of GNE-1858 concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the direct binding of **GNE-1858** to HPK1 in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. [11][12][13]

#### Materials:

- Cells expressing HPK1 (e.g., Jurkat T-cells)
- GNE-1858
- DMSO (vehicle control)



- Lysis buffer (with protease and phosphatase inhibitors)
- PCR tubes or plates
- Thermal cycler
- Western blotting reagents

### Procedure:

- Culture cells to the desired density.
- Treat the cells with either **GNE-1858** or DMSO for a specified time (e.g., 1 hour) at 37°C.[11]
- Aliquot the treated cell suspensions into PCR tubes or a PCR plate.
- Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes), followed by a cooling step.[14]
- Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
- Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
- Collect the supernatant (soluble fraction).
- Analyze the amount of soluble HPK1 in each sample by Western blotting using an HPK1specific antibody.
- Plot the amount of soluble HPK1 against the temperature for both GNE-1858-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the GNE-1858-treated samples indicates target engagement.

## **Western Blotting for HPK1 Signaling**

This method is used to assess the functional consequence of HPK1 inhibition by **GNE-1858** on downstream signaling molecules.

#### Materials:

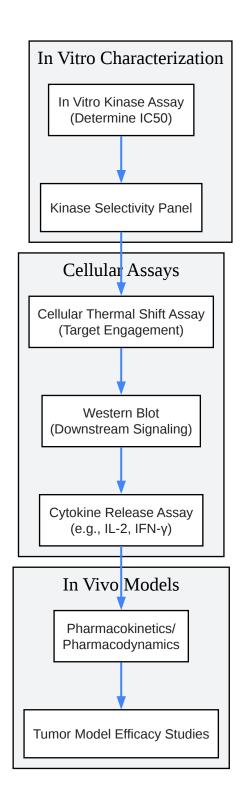


- Jurkat T-cells or primary T-cells
- GNE-1858
- T-cell activators (e.g., anti-CD3/CD28 antibodies)
- Lysis buffer
- SDS-PAGE and Western blotting equipment
- Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-phospho-ERK, anti-total ERK, anti-HPK1, and a loading control (e.g., anti-GAPDH).

#### Procedure:

- Pre-treat the T-cells with various concentrations of **GNE-1858** or DMSO for 1-2 hours.
- Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway.[1]
- Lyse the cells on ice and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane and then incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate secondary antibodies.
- Develop the blot using a chemiluminescence substrate and image the results.
- Quantify the band intensities to determine the ratio of phosphorylated to total protein for SLP-76 and ERK. A decrease in p-SLP-76 and an increase in p-ERK with GNE-1858 treatment would be expected.





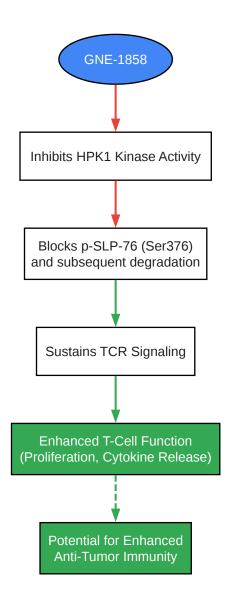
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General experimental workflow for characterizing an HPK1 inhibitor.

# Logical Relationship of GNE-1858's Mechanism



The core application of **GNE-1858** in basic research is to dissect the role of HPK1 kinase activity in immune regulation. By providing a means to acutely and selectively inhibit HPK1, **GNE-1858** allows researchers to bypass the need for genetic models like knockouts or kinase-dead knock-ins, which can have developmental compensations. This small molecule tool enables the study of HPK1's role in various hematopoietic cell types and its impact on the tumor microenvironment.



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Logical flow of **GNE-1858**'s mechanism to enhance T-cell function.



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